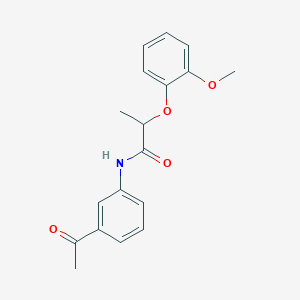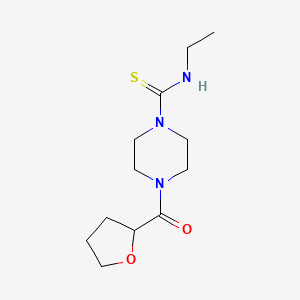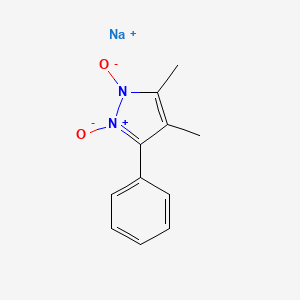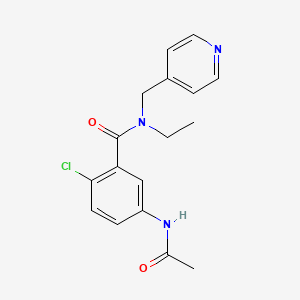
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide (AMPP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a bioactive molecule that has been found to exhibit a range of pharmacological activities. The compound is known to possess anti-inflammatory, analgesic, and antipyretic properties. The purpose of
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. The compound has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in a high yield. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to administer to test subjects. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide. One potential direction is to investigate the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the compound's potential as an analgesic and antipyretic agent. Additionally, future research could focus on developing more effective formulations of this compound, such as liposomal formulations, to improve its solubility and effectiveness in vivo. Overall, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases. The compound has also been found to possess analgesic and antipyretic properties, which make it useful in the treatment of pain and fever.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(20)14-7-6-8-15(11-14)19-18(21)13(2)23-17-10-5-4-9-16(17)22-3/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEMQUQOTBVJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![N-(3,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3963120.png)
![N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide](/img/structure/B3963124.png)
![3-[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]-1-methylpyridinium iodide](/img/structure/B3963139.png)
![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963163.png)

![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3963184.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)
![1-(benzylthio)-8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963190.png)


![2-[benzyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B3963205.png)
![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)